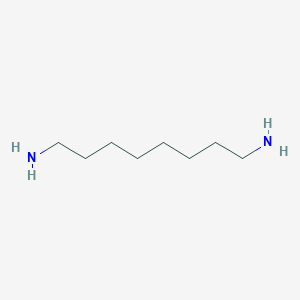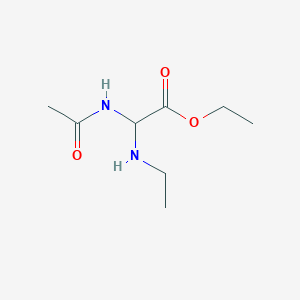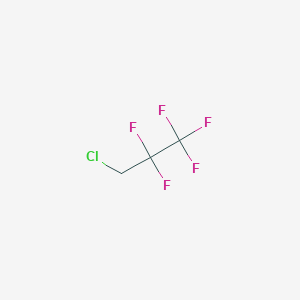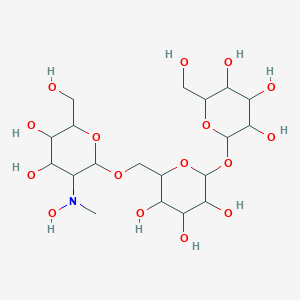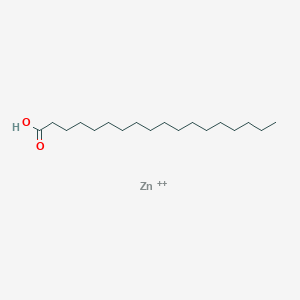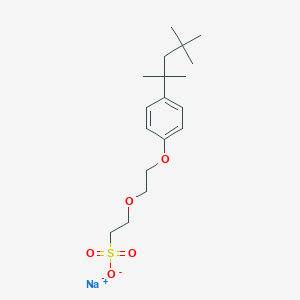
Sodium octylphenoxyethoxyethyl sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium octylphenoxyethoxyethyl sulfonate (SOPES) is a surfactant that is commonly used in scientific research. It is a non-ionic detergent that can be used to solubilize membrane proteins and lipids. SOPES is also used in a variety of other applications, including as a wetting agent, emulsifier, and dispersant. In
Mecanismo De Acción
Sodium octylphenoxyethoxyethyl sulfonate works by disrupting the hydrophobic interactions between membrane proteins and lipids, allowing the proteins to be solubilized in aqueous solutions. It does this by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head interacts with the aqueous environment. This disrupts the hydrophobic interactions between the lipids and proteins, allowing the proteins to be solubilized.
Efectos Bioquímicos Y Fisiológicos
Sodium octylphenoxyethoxyethyl sulfonate has been shown to have minimal effects on the biochemical and physiological properties of solubilized proteins. It does not affect the activity or stability of most proteins, and does not induce significant conformational changes. However, it is important to note that the effects of Sodium octylphenoxyethoxyethyl sulfonate may vary depending on the specific protein being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium octylphenoxyethoxyethyl sulfonate has several advantages for use in lab experiments. It is a non-ionic detergent, which means it does not carry a charge and is less likely to interfere with protein function. It is also relatively mild, which means it can be used at low concentrations without causing significant damage to proteins. However, Sodium octylphenoxyethoxyethyl sulfonate does have some limitations. It is not effective for solubilizing all types of membrane proteins, and its effectiveness can vary depending on the specific protein being studied.
Direcciones Futuras
There are several future directions for Sodium octylphenoxyethoxyethyl sulfonate research. One area of interest is the development of new and improved surfactants for the solubilization of membrane proteins. Another area of interest is the use of Sodium octylphenoxyethoxyethyl sulfonate in the development of new drug delivery systems. Sodium octylphenoxyethoxyethyl sulfonate has also been shown to have antimicrobial properties, which could be explored further in the development of new antimicrobial agents. Finally, the use of Sodium octylphenoxyethoxyethyl sulfonate in environmental applications, such as the remediation of contaminated soils and water, is an area of active research.
In conclusion, Sodium octylphenoxyethoxyethyl sulfonate is a useful non-ionic detergent that is commonly used in scientific research. It has several advantages, including its mild nature and ability to solubilize membrane proteins. However, its effectiveness can vary depending on the specific protein being studied. Future research directions for Sodium octylphenoxyethoxyethyl sulfonate include the development of new surfactants, drug delivery systems, antimicrobial agents, and environmental applications.
Métodos De Síntesis
Sodium octylphenoxyethoxyethyl sulfonate is synthesized through the reaction of octylphenol ethoxylate with sodium ethyl sulfonate. The reaction is typically carried out in a solvent such as water or ethanol. The resulting product is a clear, colorless liquid that is soluble in water.
Aplicaciones Científicas De Investigación
Sodium octylphenoxyethoxyethyl sulfonate is commonly used in scientific research as a non-ionic detergent for the solubilization of membrane proteins and lipids. It is also used as a wetting agent, emulsifier, and dispersant in a variety of other applications. Sodium octylphenoxyethoxyethyl sulfonate is particularly useful in the study of membrane proteins, which are notoriously difficult to solubilize due to their hydrophobic nature.
Propiedades
Número CAS |
3013-94-3 |
|---|---|
Nombre del producto |
Sodium octylphenoxyethoxyethyl sulfonate |
Fórmula molecular |
C18H29NaO5S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
sodium;2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanesulfonate |
InChI |
InChI=1S/C18H30O5S.Na/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)23-11-10-22-12-13-24(19,20)21;/h6-9H,10-14H2,1-5H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
XBMBHKZYEXQONC-UHFFFAOYSA-M |
SMILES isomérico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
Otros números CAS |
3013-94-3 |
Sinónimos |
Triton X-200 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



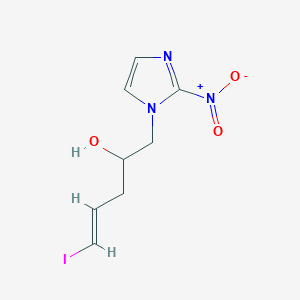
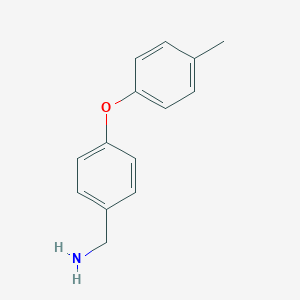
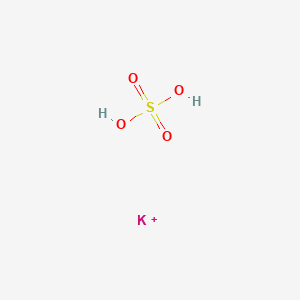
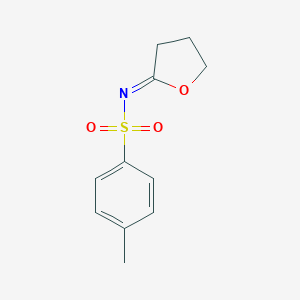
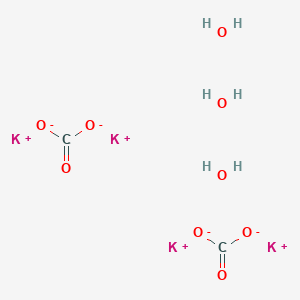
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
